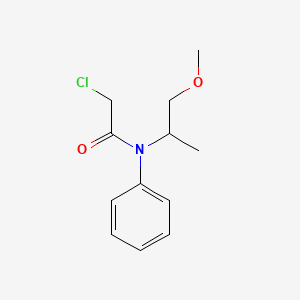
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino group, which is a benzene ring attached to an imine group. The presence of diethyl and methyl groups further enhances its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 3,3-diethyl-5-methyl-2,4-piperidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diethyl-1-((3,4-dimethoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3-Diethyl-1-((3,4-dihydroxyphenyl)amino)-5-methyl-2,4-piperidinedione: Similar structure but with an amino group instead of an imine group.
Uniqueness
The presence of both diethyl and methyl groups, along with the benzylideneamino moiety, makes 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
39844-59-2 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-17(5-2)15(22)11(3)10-19(16(17)23)18-9-12-6-7-13(20)14(21)8-12/h6-9,11,20-21H,4-5,10H2,1-3H3/b18-9+ |
Clave InChI |
ZOWLGODKDPZGHV-GIJQJNRQSA-N |
SMILES isomérico |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)O)C)CC |
SMILES canónico |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
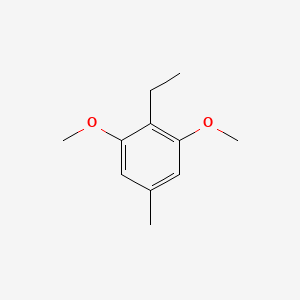
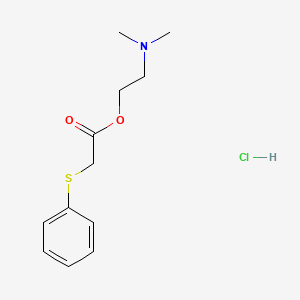

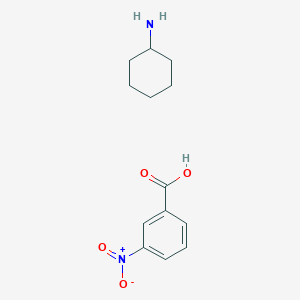
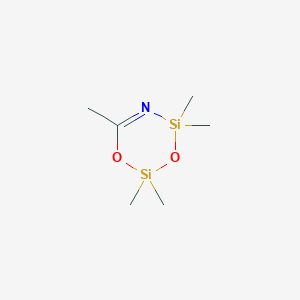

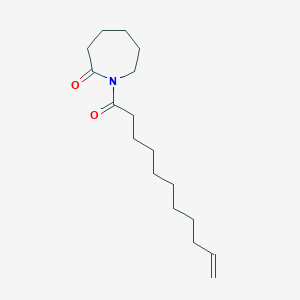
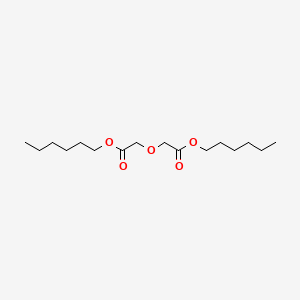
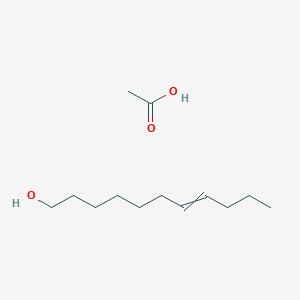
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
